molecular formula C18H17Cl2N3OS B12201156 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

3-[(2-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B12201156
M. Wt: 394.3 g/mol
InChI Key: WOCMYJHUXANZDR-UHFFFAOYSA-N
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Description

3-[(2-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with chlorobenzyl, chlorophenoxy, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common route includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent to yield the corresponding ester. The ester undergoes cyclization with hydrazine hydrate to form the triazole ring, followed by alkylation with ethyl iodide to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl and chlorophenoxy groups can be reduced to their corresponding hydrocarbons.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated hydrocarbons.

    Substitution: Azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or disrupt cellular processes by binding to key proteins. The triazole ring is known to interact with cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, the chlorobenzyl and chlorophenoxy groups may enhance its binding affinity to specific receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
  • 5-[(4-chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
  • 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

3-[(2-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and chlorophenoxy groups, along with the ethyl group on the triazole ring, differentiates it from other similar compounds and may enhance its efficacy in certain applications.

Properties

Molecular Formula

C18H17Cl2N3OS

Molecular Weight

394.3 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C18H17Cl2N3OS/c1-2-23-17(11-24-15-9-7-14(19)8-10-15)21-22-18(23)25-12-13-5-3-4-6-16(13)20/h3-10H,2,11-12H2,1H3

InChI Key

WOCMYJHUXANZDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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